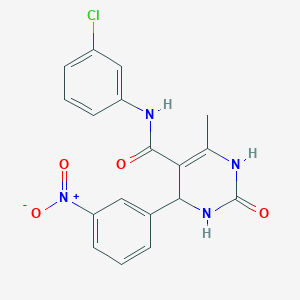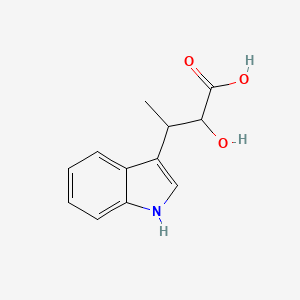
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
作用机制
More research is needed to fully understand the mechanisms of action of compound X.
2. Development of Analogues: The development of analogues of compound X may lead to compounds with improved potency and specificity.
3. Clinical Applications: Further research is needed to determine if compound X has potential clinical applications.
4. Pharmacokinetics: More research is needed to understand the pharmacokinetics of compound X, including its absorption, distribution, metabolism, and excretion.
Conclusion:
In conclusion, compound X is a highly potent and specific compound that has potential applications in scientific research. Its ability to modulate neurotransmitter release, ion channel activity, and receptor binding make it a useful tool for studying various physiological and biochemical processes. Further research is needed to fully understand the mechanisms of action of compound X and its potential clinical applications.
实验室实验的优点和局限性
Compound X has several advantages and limitations for use in lab experiments. Some of these are as follows:
Advantages:
1. High Potency: Compound X is a highly potent compound, which means that small amounts can be used in experiments.
2. Specificity: Compound X has a high degree of specificity for certain receptors and ion channels, making it a useful tool for studying these targets.
3. Versatility: Compound X can be used in a variety of experimental settings, making it a versatile tool for scientific research.
Limitations:
1. Cost: The synthesis of compound X is complex and expensive, making it a costly tool for scientific research.
2. Toxicity: Compound X has been shown to be toxic in certain doses, which limits its use in some experimental settings.
3. Limited Availability: Compound X is not widely available, which limits its use in some experimental settings.
未来方向
There are several future directions for research on compound X. Some of these include:
1. Further Study of
合成方法
The synthesis of compound X involves a multi-step process that includes the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of compound X requires specialized equipment and expertise.
科学研究应用
Compound X has been extensively studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various physiological and biochemical processes. Some of the research applications of compound X are as follows:
1. Neurotransmitter Release: Compound X has been shown to modulate the release of neurotransmitters in the brain, making it a useful tool for studying the mechanisms of neurotransmitter release.
2. Ion Channels: Compound X has been shown to modulate the activity of ion channels, making it a useful tool for studying the mechanisms of ion channel activity.
3. Receptor Binding: Compound X has been shown to bind to certain receptors in the brain, making it a useful tool for studying the mechanisms of receptor binding.
4. Pain Perception: Compound X has been shown to modulate pain perception, making it a useful tool for studying the mechanisms of pain perception.
属性
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-26-19-14-23(15-20(25)21-16-8-4-5-9-16)17(12-18(19)24)13-22-10-6-2-3-7-11-22/h12,14,16H,2-11,13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDHZAYUMLVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-cyclopentylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


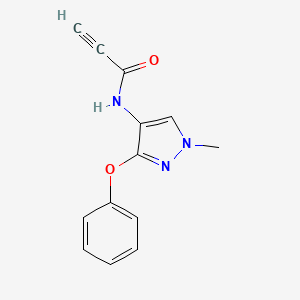
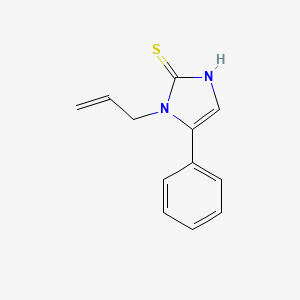
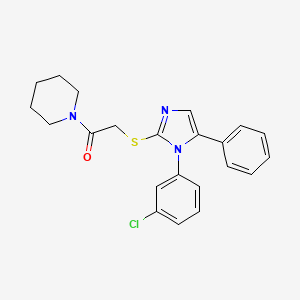

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
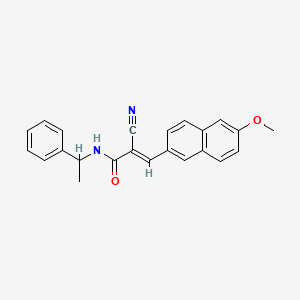
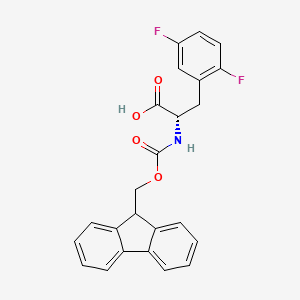
![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
